1-Ethyl-4,6-dimethylquinolinium

Description

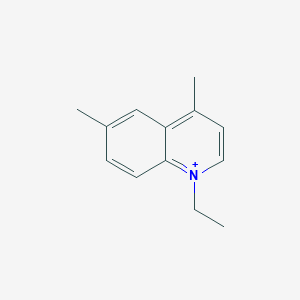

1-Ethyl-4,6-dimethylquinolinium is a quaternary ammonium salt derived from the quinoline heterocycle, featuring an ethyl group at the 1-position and methyl groups at the 4- and 6-positions. While specific data on this compound is absent in the provided evidence, its structure suggests physicochemical properties influenced by alkyl substituents. The compound’s aromatic core and substituent positions may also impact spectroscopic characteristics and reactivity, as seen in structurally related molecules .

Properties

Molecular Formula |

C13H16N+ |

|---|---|

Molecular Weight |

186.27 g/mol |

IUPAC Name |

1-ethyl-4,6-dimethylquinolin-1-ium |

InChI |

InChI=1S/C13H16N/c1-4-14-8-7-11(3)12-9-10(2)5-6-13(12)14/h5-9H,4H2,1-3H3/q+1 |

InChI Key |

VYNOGWWSMSOOPR-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C2C=CC(=CC2=C(C=C1)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4,6-dimethylquinolinium typically involves the alkylation of 4,6-dimethylquinoline. One common method is the reaction of 4,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4,6-dimethylquinolinium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and substituted quinolinium compounds.

Scientific Research Applications

1-Ethyl-4,6-dimethylquinolinium has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: This compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,6-dimethylquinolinium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical processes. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 1-Ethyl-4,6-dimethylquinolinium and related compounds from the evidence:

Key Observations :

- The β-carboline in has a distinct tricyclic core, differing from quinolinium’s bicyclic structure. Methoxy groups at positions 4 and 8 introduce polarity and steric effects absent in the methyl-substituted target compound .

- The quinolinium iodide in features extended conjugation via ethenyl and amino groups, increasing molecular weight and complexity compared to the simpler alkyl-substituted target compound .

Physicochemical Properties

- Solubility: Quinolinium salts with iodide counterions (e.g., ) are typically water-soluble due to ionic character. In contrast, alkyl-substituted derivatives like this compound may exhibit lower solubility in polar solvents .

- Stability: Electron-donating methyl groups enhance aromatic stability compared to electron-withdrawing substituents.

Spectroscopic Characteristics

- 1H-NMR :

- Ethyl Groups : In , the ethyl group shows a triplet at δ 1.54 ppm (CH3) and a quartet at δ 3.17 ppm (CH2), consistent with alkyl chain splitting patterns . Similar signals would be expected for the ethyl group in the target compound.

- Methyl vs. Methoxy : Methyl groups in the target compound would likely appear as singlets (δ ~2.5–3.0 ppm), contrasting with methoxy singlets at δ ~3.8–4.3 ppm in .

- Mass Spectrometry : The β-carboline in exhibits a [M+H]+ peak at m/z 256.9, while the target compound’s molecular ion would likely appear at a lower m/z due to its smaller size and lack of oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.